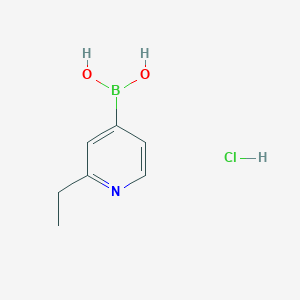
2-Ethylpyridine-4-boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpyridine-4-boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronic acid group attached to a pyridine ring, makes it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylpyridine-4-boronic acid hydrochloride typically involves the borylation of 2-ethylpyridine. One common method is the palladium-catalyzed cross-coupling of 2-ethylpyridine with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpyridine-4-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Reagents like halogens or nucleophiles depending on the type of substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethylpyridine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-ethylpyridine-4-boronic acid hydrochloride exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination chemistry, interacting with metal centers and influencing reaction pathways.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.
2-Methylpyridine-4-boronic Acid: Similar structure but with a methyl group instead of an ethyl group.
4-Borono-2,6-dimethylpyridine: Contains two methyl groups on the pyridine ring.
Uniqueness: 2-Ethylpyridine-4-boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group can affect the electronic properties of the pyridine ring, making it distinct from other boronic acids.
Properties
Molecular Formula |
C7H11BClNO2 |
|---|---|
Molecular Weight |
187.43 g/mol |
IUPAC Name |
(2-ethylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h3-5,10-11H,2H2,1H3;1H |
InChI Key |
NZGVLQAGIUNBKK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)CC)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)


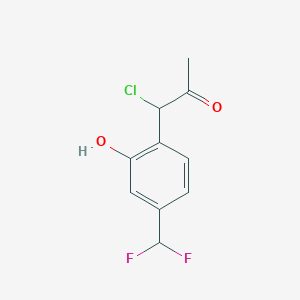
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
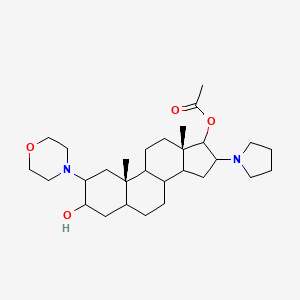

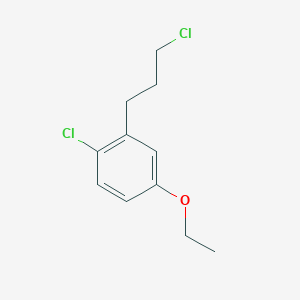
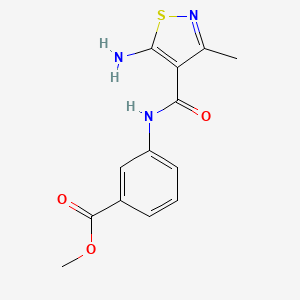
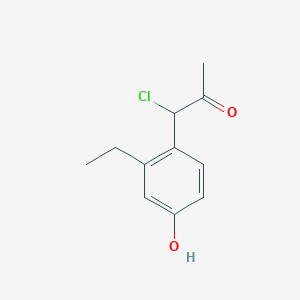


![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
